molecular formula C18H24ClNO4 B2829638 1-{[(Tert-butoxy)carbonyl]amino}-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid CAS No. 2171901-12-3

1-{[(Tert-butoxy)carbonyl]amino}-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid

Cat. No.: B2829638
CAS No.: 2171901-12-3
M. Wt: 353.84
InChI Key: OBYJYJZZIQAIPM-UHFFFAOYSA-N
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Description

1-{[(Tert-butoxy)carbonyl]amino}-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopentane ring substituted with a chlorophenyl group and a tert-butyl carbamate group, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(Tert-butoxy)carbonyl]amino}-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction of a suitable precursor.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and an appropriate catalyst.

    Addition of the Carbamate Group: The tert-butyl carbamate group can be added through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-{[(Tert-butoxy)carbonyl]amino}-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-{[(Tert-butoxy)carbonyl]amino}-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[(Tert-butoxy)carbonyl]amino}-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring.

    2-[(4-Chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-sulfonic acid: Similar structure but with a sulfonic acid group.

Uniqueness

1-{[(Tert-butoxy)carbonyl]amino}-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentane ring provides a rigid framework, while the chlorophenyl and carbamate groups offer opportunities for further functionalization and derivatization.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO4/c1-17(2,3)24-16(23)20-18(15(21)22)10-4-5-13(18)11-12-6-8-14(19)9-7-12/h6-9,13H,4-5,10-11H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYJYJZZIQAIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1CC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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